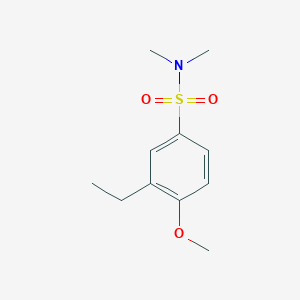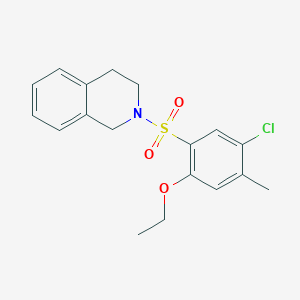
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with ethyl and methoxy groups. The tetrahydroisoquinoline core is a common structural motif in many natural and synthetic compounds, known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether typically involves multi-step organic reactions. One common method starts with the preparation of the sulfonyl chloride derivative of 3-ethyl-4-methoxyphenyl. This intermediate is then reacted with tetrahydroisoquinoline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroisoquinoline core can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether shares structural similarities with other sulfonyl-substituted tetrahydroisoquinolines: .
Compounds like 2-[(3-Methyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline and 2-[(3-Ethyl-4-hydroxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: are examples of similar molecules.
Uniqueness
The unique combination of the ethyl and methoxy substituents on the phenyl ring, along with the sulfonyl group, gives this compound distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C18H21NO3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(3-ethyl-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C18H21NO3S/c1-3-14-12-17(8-9-18(14)22-2)23(20,21)19-11-10-15-6-4-5-7-16(15)13-19/h4-9,12H,3,10-11,13H2,1-2H3 |
Clé InChI |
CPLYIMAIJPZNGT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
SMILES canonique |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)
![4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)








![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)

